REACTION_CXSMILES
|
[N:1]([C:4]1[C:5]([C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[CH:11][C:10]([CH3:16])=[C:9]([CH3:17])[CH:8]=2)=[O:6])=[N+]=[N-].S(=O)(=O)(O)O.C1(C2C(=CC=CC=2)CO1)=O>>[C:4]([CH:14]=[C:13]1[C:12]2[C:7](=[CH:8][C:9]([CH3:17])=[C:10]([CH3:16])[CH:11]=2)[C:5](=[O:6])[O:15]1)#[N:1]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
over 11/2 hours and the red solution stirred a further 10 minutes at 3° C. until nitrogen evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated as a whitish solid
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from ethanol in the presence of charcoal the white solid
|
Type
|
ADDITION
|
Details
|
m.p. 165°-181° C. (mixture of E and Z isomers)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=C1OC(=O)C2=CC(=C(C=C12)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |